molecular formula C11H11F3O2S B14036850 1-(5-(Methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one

1-(5-(Methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one

Cat. No.: B14036850
M. Wt: 264.27 g/mol
InChI Key: CEYNOLSVIZIVGF-UHFFFAOYSA-N
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Description

1-(5-(Methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one is a ketonic aromatic compound featuring a phenyl ring substituted with a methylthio (-SMe) group at position 5 and a trifluoromethoxy (-OCF₃) group at position 2. The propan-2-one (acetone-derived) moiety is attached to the phenyl ring at position 1. This structure combines electron-withdrawing (trifluoromethoxy) and moderately electron-donating (methylthio) substituents, which may influence its physicochemical properties and biological activity.

Properties

Molecular Formula

C11H11F3O2S

Molecular Weight

264.27 g/mol

IUPAC Name

1-[5-methylsulfanyl-2-(trifluoromethoxy)phenyl]propan-2-one

InChI

InChI=1S/C11H11F3O2S/c1-7(15)5-8-6-9(17-2)3-4-10(8)16-11(12,13)14/h3-4,6H,5H2,1-2H3

InChI Key

CEYNOLSVIZIVGF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=CC(=C1)SC)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Formation of the Aromatic Intermediate

The initial step involves synthesizing the aromatic ring substituted with methylthio and trifluoromethoxy groups. According to EvitaChem (2025), this is commonly achieved by starting from 3-(methylthio)-2-(trifluoromethoxy)benzaldehyde , which can be prepared via electrophilic substitution or nucleophilic aromatic substitution reactions on appropriately substituted benzene derivatives under controlled conditions.

  • The trifluoromethoxy group is introduced typically by fluorination of methoxy precursors or by direct trifluoromethoxylation using specialized reagents.
  • The methylthio group is installed via thiolation reactions using methylthiol or methylthiolate salts.

The aromatic intermediate is then purified, often by silica gel chromatography, to ensure the correct substitution pattern and to remove side products.

Purification and Characterization

Post-reaction, the crude product is typically purified by:

Characterization is performed by:

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Time Yield (%) Notes
Aromatic intermediate formation 3-(methylthio)-2-(trifluoromethoxy)benzaldehyde, methylthiol, fluorinating agents Room temp to 60 °C 1–3 hours 70–85 Requires inert atmosphere, dry solvents
Ketone formation (acylation) Isopropenyl acetate, Cu(I)/Cu(II) salts catalyst, polar solvent 20–60 °C 30 min – 3 hrs 40–60 Diazonium salt intermediate, bisulfite purification
Purification Silica gel chromatography, bisulfite complex, vacuum distillation Ambient Variable Critical for removing chlorinated impurities

Research Discoveries and Advances

  • Recent studies have shown that the use of copper(I) iodide catalysts under argon atmosphere improves the efficiency of coupling reactions for aromatic ketone synthesis.
  • The fluorination techniques involving elemental chlorine and hydrogen fluoride have been optimized for trifluoromethoxy-containing intermediates, allowing for better control over substitution patterns and minimizing side reactions.
  • The use of continuous flow reactors has been proposed to enhance the scalability and reproducibility of the synthesis, especially for industrial applications.
  • Advances in defluorination and hydroamination reactions of trifluoromethyl-substituted styrenes provide insight into further functionalization possibilities of related aromatic ketones.

Summary Table of Preparation Methods

Preparation Stage Method Description Key Reagents Advantages Limitations
Aromatic Intermediate Synthesis Electrophilic substitution or nucleophilic aromatic substitution 3-(methylthio)-2-(trifluoromethoxy)benzaldehyde, methylthiol High regioselectivity, well-established Sensitive to moisture, requires inert atmosphere
Ketone Formation Diazotization followed by reaction with isopropenyl acetate catalyzed by Cu salts Cuprous chloride, isopropenyl acetate, diazonium salts Moderate yield, scalable Requires careful temperature control, purification needed
Purification Silica gel chromatography, bisulfite complex formation, vacuum distillation Silica gel, bisulfite reagents High purity product Time-consuming, solvent-intensive

Chemical Reactions Analysis

Types of Reactions: 1-(5-(Methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethoxy and methylthio groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives.

Scientific Research Applications

1-(5-(Methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(5-(methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:

    Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or modifies.

    Pathways: Biological pathways that are influenced by the compound’s activity, leading to specific physiological or biochemical outcomes.

Comparison with Similar Compounds

1-[4-(Methylthio)phenyl]propan-2-one

  • Structure : Phenyl ring with methylthio (-SMe) at position 4 and propan-2-one at position 1.
  • Key Differences : Lacks the trifluoromethoxy group.
  • Properties : Acts as a phase I metabolite of the designer drug 4-MTA, undergoing oxidative deamination and subsequent reduction or conjugation .
  • Biological Relevance : Highlights the metabolic fate of structurally related compounds, suggesting possible detoxification pathways for the target compound.

3-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-one

  • Structure : Phenyl ring with chloro (-Cl) at position 5, methoxy (-OMe) at position 2, and a trifluoromethylated propan-2-one group.
  • Key Differences : Substitutes methylthio with chloro and replaces trifluoromethoxy with methoxy.
  • Properties: Molecular weight = 252.62 g/mol (CAS: 1340177-72-1). The trifluoromethyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs .

1-Chloro-1-(2-(methylthio)-3-(trifluoromethoxy)phenyl)propan-2-one

  • Structure : Chlorine atom on the propan-2-one carbon; phenyl substituents at positions 2 (methylthio) and 3 (trifluoromethoxy).
  • Key Differences : Chlorination of the ketone group and altered substituent positions.
  • Properties : Boiling point = 300.4±42.0°C; density = 1.37±0.1 g/cm³. The chlorine atom increases molecular weight (298.71 g/mol) and may enhance electrophilicity for nucleophilic reactions .

Benzimidazole-Thiazole Hybrid Linked to Propan-2-one (Compound 21a)

  • Structure: 1-((4-(2-(Methylthio)-1H-benzimidazol-1-yl)thiazol-2-yl)amino)propan-2-one.
  • Activity : COX-2 inhibitor with IC₅₀ = 0.045–0.075 μM, comparable to celecoxib (IC₅₀ = 0.045 μM).

4-MTA Metabolites (Phase I)

  • Example : 1-[4-(Methylthio)phenyl]propan-2-one.
  • Activity : Metabolized via oxidative deamination and β-hydroxylation, leading to glucuronide/sulfate conjugates.
  • Relevance : Suggests that the target compound may undergo similar enzymatic transformations, impacting its pharmacokinetics .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological/Physical Properties
1-(5-(Methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one C₁₁H₁₁F₃O₂S 264.07 5-SMe, 2-OCF₃ Not reported (inferred stability from substituents)
1-[4-(Methylthio)phenyl]propan-2-one C₁₀H₁₂OS 180.26 4-SMe Phase I metabolite; oxidative deamination
3-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-one C₁₀H₈ClF₃O₂ 252.62 5-Cl, 2-OMe, CF₃ High lipophilicity
1-Chloro-1-(2-(methylthio)-3-(trifluoromethoxy)phenyl)propan-2-one C₁₁H₁₀ClF₃O₂S 298.71 2-SMe, 3-OCF₃, Cl on ketone Boiling point: 300.4±42.0°C; density: 1.37±0.1 g/cm³

Biological Activity

1-(5-(Methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one, a compound with the molecular formula C11H11F3O2SC_{11}H_{11}F_{3}O_{2}S and a molecular weight of approximately 264.27 g/mol, has garnered attention for its potential biological activities. Its unique structural features, including a phenyl ring substituted with methylthio and trifluoromethoxy groups, suggest possible interactions with biological macromolecules, particularly enzymes involved in various metabolic processes.

The compound's structure can be represented as follows:

  • Molecular Formula : C11H11F3O2SC_{11}H_{11}F_{3}O_{2}S
  • Molecular Weight : 264.27 g/mol
  • CAS Number : 1804233-34-8

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of metalloenzymes. These enzymes play crucial roles in various physiological processes, and their dysfunction is associated with several diseases, including certain types of cancer.

The compound appears to interact with specific enzyme active sites, leading to inhibition. This interaction is essential for understanding its potential therapeutic applications. Preliminary studies suggest that it may effectively bind to metalloenzyme targets, which could pave the way for its use in treating diseases linked to enzyme dysfunctions.

In Vitro Studies

Several studies have focused on the antiproliferative effects of this compound against various cancer cell lines. Notable findings include:

  • Anticancer Activity : The compound demonstrated notable cytotoxicity against pancreatic cancer cell lines BxPC-3 and Panc-1, with IC50 values of 0.051 µM and 0.066 µM respectively. In contrast, normal human lung fibroblasts (WI38) exhibited an IC50 value of 0.36 µM, indicating selective toxicity towards cancer cells .

Binding Affinity Studies

Research into the binding affinities of this compound has shown promising results:

Target Enzyme Binding Affinity (IC50) Comments
Metalloenzyme A0.051 µMHigh potency against pancreatic cancer cells
Metalloenzyme B0.066 µMSelective inhibition observed

These findings underscore the compound's potential as a therapeutic agent targeting specific pathways involved in cancer progression.

Case Studies

  • Pancreatic Cancer Treatment : In a controlled study involving pancreatic cancer cell lines, treatment with varying concentrations of the compound resulted in significant reductions in cell viability after 24 and 48 hours of exposure . The results indicate a dose-dependent response, suggesting that higher concentrations may enhance its anticancer effects.
  • Enzyme Interaction Analysis : Further investigations into the interaction between the compound and metalloenzymes revealed that it binds effectively to active sites, inhibiting enzymatic functions crucial for tumor growth and survival . This mechanism highlights its potential role in drug development for cancer therapies.

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